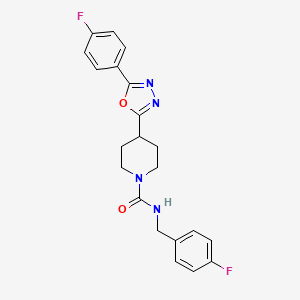
N-(4-fluorobenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H20F2N4O2 and its molecular weight is 398.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorobenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine core with a 1,3,4-oxadiazole moiety and fluorinated phenyl groups, which are known to enhance biological activity through various mechanisms. The presence of the fluorine atoms may contribute to lipophilicity and receptor binding affinity.
Biological Activity Overview
Research has shown that compounds with similar structures exhibit a range of biological activities including:
- Anticancer : Compounds containing oxadiazole and piperidine derivatives have demonstrated anticancer properties by inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
- Antimicrobial : The piperidine nucleus is associated with antimicrobial activity, making similar compounds effective against bacterial pathogens .
- Enzyme Inhibition : Studies indicate that derivatives can act as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and other related enzymes .
The mechanisms through which this compound exerts its effects may include:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Modulation : By inhibiting enzymes like AChE, it could alter neurotransmitter levels, impacting various physiological processes .
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through mitochondrial pathways .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of oxadiazole derivatives on human breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control treatments. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests that it could be a candidate for developing new antimicrobial agents against resistant strains.
Data Summary
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c22-17-5-1-14(2-6-17)13-24-21(28)27-11-9-16(10-12-27)20-26-25-19(29-20)15-3-7-18(23)8-4-15/h1-8,16H,9-13H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBTCYIQIRZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













